(Rac)-SAR131675

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

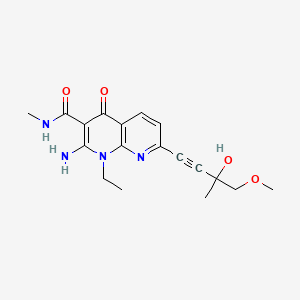

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-SAR131675: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. The document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways. Notably, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.

Discovery

This compound was identified through a high-throughput screening (HTS) campaign followed by a chemical optimization process aimed at discovering potent and selective inhibitors of the VEGFR-3 tyrosine kinase. The primary goal was to develop an agent that could modulate lymphangiogenesis, a process implicated in tumor metastasis and other pathological conditions.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known. The synthesis would likely involve a multi-step process culminating in the formation of the racemic mixture. The key structural features include a naphthyridine core, an ethyl group at the 1-position, a methylcarboxamide at the 3-position, and a substituted butynol side chain at the 7-position. The synthesis of analogues often involves building the core heterocyclic system followed by the introduction of various substituents to explore structure-activity relationships (SAR).

Biological Activity and Selectivity

This compound is a potent inhibitor of VEGFR-3 kinase activity. The following tables summarize its in vitro potency and selectivity.

| Target | Assay Type | IC50 (nM) | Reference |

| Human Recombinant VEGFR-3 | Kinase Assay | 23 | [1][2] |

| VEGFR-3 (in HEK cells) | Autophosphorylation Assay | 45 | [1][3] |

| Human Recombinant VEGFR-2 | Kinase Assay | 230 - 235 | [2] |

| Human Recombinant VEGFR-1 | Kinase Assay | >3000 | [2] |

| Cell-Based Assays | Ligand | IC50 (nM) | Reference |

| Human Lymphatic Cell Survival | VEGFC | 14 | [2] |

| Human Lymphatic Cell Survival | VEGFD | 17 | [2] |

| Human Lymphatic Cell Survival | VEGFA | 664 | [2] |

Signaling Pathway

VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system. Its activation by ligands such as VEGFC and VEGFD initiates a downstream signaling cascade.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (Rac)-SAR131675

For Researchers, Scientists, and Drug Development Professionals

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key mediator of lymphangiogenesis. This document provides a comprehensive overview of its biological activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization. While a classical structure-activity relationship (SAR) study involving a series of analogues is not publicly available, this guide analyzes the key structural features of SAR131675 and presents its well-documented pharmacological profile.

Core Compound: this compound

This compound is a racemic mixture of a small molecule inhibitor targeting the tyrosine kinase domain of VEGFR-3.[1][2] Its development was aimed at disrupting the formation of new lymphatic vessels, a process implicated in tumor metastasis and other pathologies. While promising, its development was terminated during preclinical stages due to adverse metabolic effects.[3]

Chemical Structure:

-

IUPAC Name: 2-amino-1-ethyl-1,4-dihydro-7-[(3R)-3-hydroxy-4-methoxy-3-methyl-1-butyn-1-yl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

-

Molecular Formula: C₁₈H₂₂N₄O₄

-

Molecular Weight: 358.4 g/mol

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and cellular assays. The data consistently demonstrates its high potency for VEGFR-3 and selectivity over other related kinases.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Kinase | Assay Type | IC₅₀ (nM) | Notes |

| VEGFR-3 | Tyrosine Kinase Activity | 20 - 23 | Potent inhibition of the primary target. |

| VEGFR-2 | Tyrosine Kinase Activity | 235 | Approximately 10-fold less potent than against VEGFR-3. |

| VEGFR-1 | Tyrosine Kinase Activity | >3000 | Highly selective against VEGFR-1. |

Data sourced from multiple studies.[1][4]

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Ligand | IC₅₀ (nM) |

| VEGFR-3 Autophosphorylation | HEK cells | - | 45 |

| VEGFR-2 Autophosphorylation | HEK cells | - | ~280 |

| VEGFR-1 Autophosphorylation | HEK cells | - | ~1000 |

| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGF-C | ~20 |

| Lymphatic Cell Survival | Primary Human Lymphatic Cells | VEGF-D | ~20 |

| Erk Phosphorylation | Human Lymphatic Cells | VEGF-C | ~30 |

Data sourced from multiple studies.[1][3][4]

Structure-Activity Relationship (SAR) Analysis

Detailed SAR studies for a series of this compound analogues have not been published. However, an analysis of the lead compound's structure suggests key pharmacophoric features essential for its activity.

-

1,8-Naphthyridine Core: This heterocyclic scaffold serves as a rigid backbone, likely positioning key substituents for interaction with the ATP-binding pocket of the VEGFR-3 kinase domain.

-

Amide and Amino Groups: The carboxamide at the 3-position and the amino group at the 2-position are critical for forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

-

Butynyl Side Chain: The chiral side chain at the 7-position, containing a hydroxyl and a methoxy group, likely extends into a more solvent-exposed region of the binding site, potentially contributing to both potency and selectivity. The specific stereochemistry at the hydroxyl-bearing carbon is expected to be crucial for optimal interaction.

-

N-ethyl and N-methyl Groups: These small alkyl groups fine-tune the solubility and steric properties of the molecule within the binding pocket.

Further exploration through the synthesis and testing of analogues would be required to elucidate the specific contributions of each functional group to the overall activity and selectivity profile.

VEGFR-3 Signaling and Mechanism of Inhibition

VEGFR-3 is a receptor tyrosine kinase that, upon binding its ligands VEGF-C or VEGF-D, dimerizes and autophosphorylates its intracellular kinase domains. This phosphorylation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which promote lymphatic endothelial cell proliferation, survival, and migration.[5][6][7] this compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and thereby blocking downstream signaling.

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative, detailed protocols for key assays used to characterize VEGFR-3 inhibitors like this compound.

In Vitro VEGFR-3 Kinase Assay (Luminescent)

This protocol is based on commercially available kits (e.g., BPS Bioscience, Cat. No. 79758) and measures the amount of ATP remaining after a kinase reaction.[8][9]

Materials:

-

Recombinant human VEGFR-3 enzyme

-

5x Kinase assay buffer

-

ATP solution (e.g., 500 µM)

-

PTK substrate (e.g., Poly (Glu:Tyr 4:1))

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Microplate luminometer

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x stock to 1x with deionized water.

-

Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase assay buffer, ATP, and PTK substrate.

-

Compound Addition: Add 2.5 µL of the inhibitor solution (at various concentrations) or vehicle (DMSO) to the appropriate wells of the 96-well plate.

-

Enzyme Addition: Dilute the VEGFR-3 enzyme to the desired concentration in 1x Kinase assay buffer and add 5 µL to each well (except for the "blank" control).

-

Initiate Reaction: Add 12.5 µL of the master mix to all wells to start the kinase reaction. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

ATP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for another 30-45 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Analysis: The "blank" value is subtracted from all readings. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined using a suitable curve-fitting software.

Cellular VEGFR-3 Autophosphorylation Assay (Western Blot)

This protocol determines the effect of the inhibitor on ligand-induced VEGFR-3 phosphorylation in a cellular context.[10]

Materials:

-

Human Dermal Lymphatic Endothelial Cells (HDLECs) or HEK293 cells overexpressing VEGFR-3.

-

Cell culture medium (e.g., EGM-2MV)

-

Serum-free medium

-

Recombinant human VEGF-C

-

This compound stock solution in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-VEGFR-3 (e.g., Tyr1230/1231), anti-total-VEGFR-3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 2-4 hours.

-

Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Visualize bands using an ECL detection reagent.

-

-

Analysis:

-

Quantify band intensity using densitometry software.

-

Strip the membrane and re-probe with an anti-total VEGFR-3 antibody to normalize for protein loading.

-

Experimental Workflow

The characterization of a novel VEGFR-3 inhibitor typically follows a logical progression from biochemical assays to cellular and functional assays.

Caption: A typical experimental workflow for characterizing a VEGFR-3 inhibitor.

References

- 1. This compound | VEGFR | TargetMol [targetmol.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

(Rac)-SAR131675 Target Engagement in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SAR131675, more commonly referred to as SAR131675, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). VEGFR-3 is a tyrosine kinase receptor that plays a pivotal role in lymphangiogenesis—the formation of new lymphatic vessels. In the context of oncology, the VEGFR-3 signaling pathway is frequently implicated in tumor metastasis, particularly the spread of cancer cells to regional lymph nodes. Upregulation of VEGFR-3 and its ligands, VEGF-C and VEGF-D, is associated with the development of a tumor-associated lymphatic network that facilitates metastatic dissemination. SAR131675 has been developed to specifically target this pathway, thereby offering a promising strategy to inhibit tumor growth and metastasis. This technical guide provides a comprehensive overview of the target engagement of SAR131675 in cancer cells, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to ascertain its efficacy.

Core Mechanism of Action

SAR131675 exerts its anti-cancer effects by directly binding to the ATP-binding pocket of the VEGFR-3 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding (VEGF-C or VEGF-D), a critical step in the activation of downstream signaling cascades. The blockade of VEGFR-3 phosphorylation subsequently inhibits key cellular processes that are crucial for lymphangiogenesis and cancer progression, including endothelial cell proliferation, migration, and survival. The primary signaling pathways attenuated by SAR131675 are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of SAR131675 against its primary target, VEGFR-3, and its effects on cancer-relevant cellular processes.

Table 1: In Vitro Biochemical Activity of SAR131675

| Assay Type | Target | IC50 (nmol/L) | Reference |

| Tyrosine Kinase Assay | Recombinant Human VEGFR-3 | 20 - 23 | [2][3] |

| Cellular Autophosphorylation Assay | VEGFR-3 (in HEK cells) | 30 - 50 | [3][4] |

| Cellular Autophosphorylation Assay | VEGFR-2 (in PAE cells) | 239 | [4] |

Table 2: Cellular Activity of SAR131675

| Cell Type | Assay | Stimulant | IC50 (nmol/L) | Reference |

| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Cell Survival | VEGF-C | ~20 | [3] |

| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Cell Survival | VEGF-D | ~20 | [3] |

| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Cell Migration | VEGF-C | < 30 | [4] |

| Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | Erk Phosphorylation | VEGF-C | ~30 | [4] |

| OVCAR3 and SKOV3 Ovarian Cancer Cells | Proliferation, Colony Formation, Migration | VEGF-CS | Dose-dependent inhibition | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of SAR131675's target engagement.

VEGFR-3 Tyrosine Kinase Assay

This assay quantifies the ability of SAR131675 to inhibit the enzymatic activity of recombinant VEGFR-3.

-

Materials:

-

Recombinant human VEGFR-3 tyrosine kinase domain

-

Poly(Glu-Tyr) (4:1) substrate

-

ATP

-

SAR131675

-

Kinase Buffer (50 mmol/L HEPES pH 7.4, 20 mmol/L MgCl₂, 0.1 mmol/L MnCl₂, 0.2 mmol/L Na₃VO₄)

-

96-well plates pre-coated with poly(Glu-Tyr)

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of SAR131675 in DMSO.

-

In a poly(Glu-Tyr) pre-coated 96-well plate, add the kinase buffer.

-

Add the SAR131675 dilutions or DMSO (for control) to the wells.

-

Add the recombinant VEGFR-3 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (final concentration ~30 µmol/L).

-

Incubate the plate for 30-60 minutes at 37°C.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular VEGFR-3 Autophosphorylation Assay

This cell-based assay measures the inhibition of VEGFR-3 autophosphorylation in a cellular context.

-

Materials:

-

HEK293 cells overexpressing human VEGFR-3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SAR131675

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imager

-

-

Procedure:

-

Seed HEK293-VEGFR-3 cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with increasing concentrations of SAR131675 for 1-2 hours.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an anti-total-VEGFR-3 antibody as a loading control.

-

Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.

-

Lymphatic Endothelial Cell Proliferation Assay

This assay assesses the effect of SAR131675 on the proliferation of lymphatic endothelial cells stimulated with VEGF-C.

-

Materials:

-

Human Lymphatic Microvascular Endothelial Cells (HLMVEC)

-

Endothelial cell growth medium

-

VEGF-C

-

SAR131675

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

-

-

Procedure:

-

Seed HLMVECs in a 96-well plate and allow them to attach.

-

Starve the cells in a low-serum medium (e.g., 0.1% FBS) for 24 hours.

-

Treat the cells with increasing concentrations of SAR131675 for 1 hour.

-

Stimulate the cells with a pro-proliferative concentration of VEGF-C (e.g., 300 ng/mL).

-

Incubate the cells for 48-72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of inhibition of proliferation and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Experimental Workflow Diagram

Caption: Workflow for evaluating SAR131675 target engagement.

References

(Rac)-SAR131675: A Technical Overview of a Potent and Selective VEGFR-3 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (Rac)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines key experimental protocols for its characterization, and visualizes the intricate VEGFR-3 signaling pathway and the inhibitory action of SAR131675.

Introduction to VEGFR-3 Signaling

Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), also known as Fms-Related Tyrosine Kinase 4 (FLT4), is a pivotal receptor tyrosine kinase primarily involved in lymphangiogenesis—the formation of lymphatic vessels.[1] Its activation by its cognate ligands, VEGF-C and VEGF-D, triggers a signaling cascade crucial for lymphatic endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including cancer metastasis, lymphedema, and inflammatory diseases.[1][3]

Upon ligand binding, VEGFR-3 forms homodimers or heterodimers with VEGFR-2, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] This phosphorylation event initiates downstream signaling through two principal cascades: the PI3K/AKT pathway, which primarily regulates cell survival and growth, and the MAPK/ERK pathway, which is crucial for cellular differentiation and proliferation.[2][3]

This compound: A Selective VEGFR-3 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for VEGFR-3.[6][7] It functions as an ATP-competitive inhibitor, effectively blocking the tyrosine kinase activity of the receptor.[8] This inhibition prevents the autophosphorylation of VEGFR-3, thereby abrogating the downstream signaling cascades that drive lymphangiogenesis.[9][10] Notably, SAR131675 has shown significant antitumoral and antimetastatic activity in preclinical models by inhibiting both lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs), which also express VEGFR-3.[7][11]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | VEGFR-3 | 23 nM | Cell-free kinase assay | [6][12] |

| Ki | VEGFR-3 | 12 nM | Cell-free assay | [12][13] |

| IC50 | VEGFR-3 Autophosphorylation | 45 nM | HEK cells | [6][9] |

| IC50 | VEGFR-2 | 235 nM | Cell-free kinase assay | [12] |

| IC50 | VEGFR-1 | > 3 µM | Cell-free kinase assay | [12][13] |

| IC50 | VEGFC-induced cell proliferation | ~20 nM | Primary human lymphatic cells | [6][12] |

| IC50 | VEGFD-induced cell proliferation | ~20 nM | Primary human lymphatic cells | [6][7] |

| IC50 | VEGFC-induced Erk phosphorylation | ~30 nM | Lymphatic cells | [12] |

Table 1: In vitro inhibitory activity of this compound.

| Cellular Process | Ligand | IC50 | Cell Type | Reference |

| Cell Survival | VEGFC | 14 nM | Human lymphatic cells | [8][12] |

| Cell Survival | VEGFD | 17 nM | Human lymphatic cells | [8][12] |

| Cell Survival | VEGFA | 664 nM | Human lymphatic cells | [8][12] |

| Migration | VEGFC | < 30 nM | Human microvascular endothelial cells | [14] |

| Migration | VEGFA | ~100 nM | Human microvascular endothelial cells | [14] |

Table 2: Cellular functional inhibition by this compound.

Signaling Pathways and Mechanism of Action

To visually represent the complex biological processes, the following diagrams were generated using Graphviz.

Caption: VEGFR-3 Signaling Pathway.

Caption: Inhibition by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound. While specific buffer compositions and reagent concentrations may require optimization, these protocols serve as a foundational guide.

VEGFR-3 Kinase Assay (Cell-Free)

This assay quantifies the ability of SAR131675 to inhibit the enzymatic activity of recombinant VEGFR-3.

Materials:

-

Recombinant human VEGFR-3 enzyme

-

5x Kinase assay buffer

-

ATP solution (e.g., 500 µM)

-

Poly (Glu, Tyr) 4:1 substrate

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

Procedure:

-

Prepare a master mixture containing 5x Kinase assay buffer, ATP, and the substrate.

-

Dispense the master mixture into the wells of a 96-well plate.

-

Add the desired concentrations of this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding the diluted VEGFR-3 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15][16]

VEGFR-3 Autophosphorylation Assay (Cell-Based)

This assay determines the effect of SAR131675 on VEGFR-3 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells overexpressing VEGFR-3 or a relevant lymphatic endothelial cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium for starvation.

-

Recombinant human VEGF-C.

-

This compound at various concentrations.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibodies: anti-phospho-VEGFR-3 (e.g., Tyr1230/1231), anti-total VEGFR-3.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of SAR131675 or vehicle for a specified duration (e.g., 4 hours).

-

Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-phospho-VEGFR-3 antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL reagent.

-

Strip the membrane and re-probe with an anti-total VEGFR-3 antibody to confirm equal protein loading.

-

Quantify band intensities to determine the inhibition of phosphorylation.[17]

Cell Proliferation Assay

This assay measures the effect of SAR131675 on the proliferation of lymphatic endothelial cells induced by VEGF-C or VEGF-D.

Materials:

-

Primary human lymphatic endothelial cells (HLECs).

-

Endothelial cell growth medium.

-

VEGF-C and VEGF-D.

-

This compound at various concentrations.

-

Cell proliferation reagent (e.g., WST-1 or MTT).

-

96-well plates.

Procedure:

-

Seed HLECs in a 96-well plate and allow them to adhere.

-

Serum-starve the cells.

-

Treat the cells with various concentrations of SAR131675 in the presence or absence of VEGF-C or VEGF-D.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control (ligand-stimulated cells without inhibitor) and determine the IC50 value.[17]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the VEGFR-3 signaling pathway. Its ability to block lymphangiogenesis and modulate the tumor microenvironment underscores its potential as a therapeutic agent in oncology and other diseases driven by aberrant lymphatic vessel formation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. It is important to note that while SAR131675 showed promising preclinical results, its development was terminated due to adverse metabolic effects.[6] Nevertheless, it remains a valuable tool for investigating the biological roles of VEGFR-3.

References

- 1. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 3. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease | MDPI [mdpi.com]

- 4. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | VEGFR | TargetMol [targetmol.com]

- 10. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. altmeyers.org [altmeyers.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. benchchem.com [benchchem.com]

(Rac)-SAR131675: A Deep Dive into its Role in Reshaping the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-SAR131675, a potent and highly selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, has emerged as a significant modulator of the tumor microenvironment (TME). By primarily targeting lymphangiogenesis and influencing key immune cell populations, SAR131675 demonstrates notable anti-tumoral and anti-metastatic activities. This technical guide synthesizes the current understanding of SAR131675's mechanism of action, its impact on critical signaling pathways, and its multifaceted role in altering the TME, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Targeting VEGFR-3

SAR131675 functions as an ATP-competitive inhibitor of VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis). Its high selectivity for VEGFR-3 over other kinases, including a moderate selectivity against VEGFR-2, underpins its specific biological effects. The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 on lymphatic endothelial cells triggers a signaling cascade that promotes their proliferation, survival, and migration—processes hijacked by tumors to facilitate metastatic spread to lymph nodes and beyond. SAR131675 effectively blocks this activation.[1][2][3][4][5]

Beyond its anti-lymphangiogenic properties, SAR131675 also impacts other crucial components of the TME. Notably, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce their infiltration and aggregation within tumors.[1][2][3] This suggests a dual role for the compound in not only disrupting metastatic routes but also modulating the immune landscape of the tumor.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of SAR131675 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of SAR131675

| Target/Process | Cell Type/System | IC50 Value | Reference |

| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | 20 nmol/L | [1][2][3][4][5] |

| VEGFR-3 Autophosphorylation | HEK cells | 45 nmol/L | [1][2][3][4][5] |

| VEGFC-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nmol/L | [1][2][3] |

| VEGFD-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nmol/L | [1][2][3] |

| VEGFC-induced Migration | Human Microvascular Endothelial Cells (HMVEC) | < 30 nmol/L | [2] |

| VEGFA-induced Migration | Human Microvascular Endothelial Cells (HMVEC) | ~100 nmol/L | [2] |

| VEGFC-induced Erk Phosphorylation | Human Microvascular Endothelial Cells (HMVEC) | ~30 nmol/L | [2] |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of SAR131675

| Tumor Model | Dosing | Key Findings | Reference |

| 4T1 Mammary Carcinoma | 30 mg/kg/d | 24% reduction in tumor volume | [2] |

| 100 mg/kg/d | 50% reduction in tumor volume | [2] | |

| 100 mg/kg/d | 56% reduction in osteopontin content in lymph nodes (marker of metastasis) | [2] | |

| 30 & 100 mg/kg/d | Significant reduction in lung metastasis | [2] | |

| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Prevention) | 100 mg/kg/d | 42% decrease in the number of angiogenic islets | [2] |

| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Intervention) | 100 mg/kg/d | 62% decrease in tumor burden | [2] |

| Colorectal Cancer Liver Metastasis | Not specified | Significant reduction in tumor burden at day 22 | [6][7] |

Signaling Pathways Modulated by SAR131675

SAR131675 primarily interferes with the VEGFR-3 signaling cascade. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the Ras/MEK/ERK (MAPK) and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration. In ovarian cancer cells, SAR131675 has been shown to inhibit the VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[8]

Caption: SAR131675 inhibits VEGFR-3 signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of SAR131675.

In Vitro Kinase and Cell-Based Assays

-

VEGFR-3 Kinase Activity Assay:

-

Recombinant human VEGFR-3 tyrosine kinase activity is measured in the presence of 30 µmol/L of ATP.[2]

-

SAR131675 is added at varying concentrations to determine its inhibitory effect.

-

Kinase activity is quantified, and the IC50 value is calculated.

-

-

VEGFR-3 Autophosphorylation Assay:

-

Human Embryonic Kidney (HEK) cells are transiently transfected to overexpress VEGFR-3.[1][2]

-

24 hours post-transfection, cells are treated with 100 µmol/L orthovanadate for 1 hour.[1]

-

Cells are harvested and incubated with various concentrations of SAR131675 for 30 minutes.[1]

-

The reaction is stopped, and the level of VEGFR-3 autophosphorylation is determined, typically by Western blot or ELISA.[1][2]

-

-

Lymphatic Cell Proliferation/Survival Assay:

-

Primary human lymphatic cells are plated in medium containing 0.1% FCS.[2]

-

Cells are stimulated with specific VEGFR-3 ligands (VEGFC or VEGFD, e.g., 300 ng/mL) or other growth factors (e.g., VEGFA, bFGF) in the presence of increasing concentrations of SAR131675.[2]

-

Cell viability or proliferation is assessed after a set incubation period (e.g., using a colorimetric assay).

-

The percentage of inhibition is calculated to determine the IC50 value.[2]

-

-

Cell Migration Assay (Boyden Chamber):

-

Human Microvascular Endothelial Cells (HMVECs) are seeded in the upper wells of a Fluoroblok chamber.[2]

-

The bottom wells contain RPMI medium alone or supplemented with a chemoattractant (e.g., VEGFC 100 ng/mL or VEGFA 50 ng/mL) and varying doses of SAR131675.[2]

-

After incubation, the number of migrating cells is quantified using a fluorescent dye such as Calcein.[2]

-

In Vivo Tumor Models

-

Orthotopic 4T1 Mammary Carcinoma Model:

-

4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female Balb/c mice.[2]

-

When tumors reach a specified volume (e.g., 50 mm³), daily oral treatment with vehicle or SAR131675 (e.g., 30 and 100 mg/kg/d) commences and continues for a defined period (e.g., from day 5 to day 21).[2][9]

-

Tumor volume is monitored regularly using calipers.

-

At the end of the experiment, primary tumors, lymph nodes, and lungs are harvested for analysis of tumor growth, lymph node invasion (e.g., by quantifying osteopontin levels via ELISA), and lung metastasis.[2]

-

Immunohistochemistry (e.g., for F4/80 to detect TAMs) can be performed on tumor sections.[3]

-

Caption: Workflow for the 4T1 orthotopic tumor model.

-

RIP1.Tag2 Spontaneous Tumor Model:

-

Transgenic mice that spontaneously develop pancreatic neuroendocrine tumors are used.

-

Prevention Study: Treatment with vehicle or SAR131675 (e.g., 100 mg/kg/d) is initiated at an early stage (e.g., week 5) and continued until a pre-tumor stage (e.g., week 10). The number of angiogenic islets is then measured.[2]

-

Intervention Study: Treatment is started when tumors are established (e.g., week 10) and continued for a set duration (e.g., until week 12.5). Total tumor volume is calculated.[2]

-

Survival Study: Treatment is initiated at a later stage (e.g., week 12) and mice are monitored daily for survival.[2]

-

Role in the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that collectively dictates tumor progression and therapeutic response. SAR131675 influences the TME through several mechanisms:

-

Inhibition of Lymphangiogenesis: By blocking VEGFR-3, SAR131675 directly inhibits the formation of new lymphatic vessels, a primary route for tumor cell dissemination to lymph nodes and distant sites. This is a key component of its anti-metastatic activity.[1][2][3]

-

Modulation of Tumor-Associated Macrophages (TAMs): TAMs often exhibit a pro-tumoral phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. The expression of VEGFR-3 on TAMs provides a direct target for SAR131675.[1][3] Studies have shown that SAR131675 treatment significantly reduces the infiltration and aggregation of F4/80+ macrophages in tumors.[2][3][7]

-

Immune Landscape Reshaping: In a model of colorectal cancer liver metastasis, SAR131675 treatment led to a less immunosuppressive TME.[7] Key changes observed at later stages of tumor development included:

-

A reduction in the proportion of CD45+ leukocytes, particularly myeloid cells.[7]

-

A significant decrease in a subset of myeloid cells (F4/80- Ly6Clow), including a predominant PD-L1+ population.[7]

-

An increase in CD3+ T cells, especially CD8+ PD1+ T cells, resulting in an elevated CD8+:CD4+ T cell ratio.[7]

-

This shift from a myeloid-dominant, immunosuppressive environment to one with increased cytotoxic T cell infiltration suggests that SAR131675 may not only inhibit metastasis but also prime the tumor for a more effective anti-tumor immune response.

Caption: SAR131675's multifaceted impact on the TME.

Conclusion and Future Directions

This compound is a highly specific VEGFR-3 inhibitor that exerts potent anti-tumoral and anti-metastatic effects by targeting critical components of the tumor microenvironment. Its primary mechanisms involve the inhibition of lymphangiogenesis and the reduction of pro-tumoral TAM infiltration. Furthermore, emerging evidence points to its ability to modulate the broader immune landscape, shifting it towards a less immunosuppressive state. While preclinical development was reportedly terminated due to adverse metabolic effects, the insights gained from SAR131675 are invaluable.[9] They underscore the therapeutic potential of selective VEGFR-3 inhibition and provide a strong rationale for developing next-generation compounds with similar efficacy but improved safety profiles for cancer therapy. Future research should continue to explore the intricate interplay between VEGFR-3 signaling, lymphangiogenesis, and tumor immunity to fully leverage this pathway for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. Review Reports - SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis | MDPI [mdpi.com]

- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physiciansweekly.com [physiciansweekly.com]

- 9. aacrjournals.org [aacrjournals.org]

(Rac)-SAR131675: A Deep Dive into its Impact on Immune Cell Trafficking

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-SAR131675 is a potent and highly selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] Initially investigated for its anti-lymphangiogenic and anti-metastatic properties, a growing body of evidence highlights its significant modulatory effects on the trafficking and function of various immune cell populations within the tumor microenvironment. This document provides a comprehensive technical overview of the core mechanisms of this compound, with a specific focus on its impact on immune cell trafficking, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the VEGFR-3 Signaling Axis

This compound exerts its biological effects through the competitive inhibition of ATP binding to the tyrosine kinase domain of VEGFR-3.[1][2] This targeted inhibition disrupts the downstream signaling cascades initiated by the binding of its cognate ligands, VEGF-C and VEGF-D. The VEGFR-3 signaling pathway is pivotal in lymphangiogenesis—the formation of new lymphatic vessels—a process often co-opted by tumors to facilitate metastasis.[5][6] Beyond its role in lymphatic endothelial cells, VEGFR-3 is also expressed on various immune cells, most notably tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), making it a key regulator of their trafficking and function.[1][5][6]

By inhibiting VEGFR-3, this compound not only curtails the development of new lymphatic escape routes for tumor cells but also directly influences the immune landscape of the tumor microenvironment. This dual action, targeting both the tumor's infrastructure and its immune-suppressive shield, underscores the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and efficacy across different experimental setups.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Type | IC50 Value | Reference |

| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human | 20 nM | [1][7] |

| VEGFR-3 Autophosphorylation | HEK Cells | 45 nM | [1][7] |

| VEGFC-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nM | [1][7] |

| VEGFD-induced Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | ~20 nM | [1][7] |

| VEGFC-induced Lymphatic Cell Migration | HLMVEC | < 30 nM | [5] |

| VEGFA-induced Cell Survival | Primary Human Lymphatic Cells | 664 nM | [5] |

Table 2: In Vivo Effects of this compound on Tumor Growth and Immune Cell Infiltration

| Tumor Model | Treatment Dose | Effect on Tumor Volume | Effect on TAMs (F4/80+) | Effect on MDSCs | Effect on T Cells | Reference |

| 4T1 Mammary Carcinoma | 30 mg/kg/day | 24% reduction | Significant reduction | Reduction in blood and spleen | - | [5] |

| 4T1 Mammary Carcinoma | 100 mg/kg/day | 50% reduction | Significant reduction | Reduction in blood and spleen | - | [5] |

| Colorectal Cancer Liver Metastasis | 120 mg/kg/day | Significant reduction | Significant reduction | Reduction of F4/80- Ly6Clow subset | Increase in CD4+ and CD8+ T cells | [1][8] |

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

VEGFR-3 Signaling Pathway and Inhibition by this compound

This diagram illustrates the canonical VEGFR-3 signaling pathway upon ligand binding and the point of intervention by this compound.

Caption: VEGFR-3 signaling cascade and its inhibition by this compound.

Impact of this compound on the Tumor Immune Microenvironment

This diagram illustrates the logical relationship between this compound treatment and the subsequent changes in the immune cell composition within the tumor microenvironment.

Caption: Effects of this compound on the tumor immune milieu.

Experimental Workflow for Assessing Immune Cell Trafficking

This diagram outlines a typical experimental workflow to evaluate the in vivo effects of this compound on immune cell trafficking.

Caption: In vivo experimental workflow for immune cell analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on immune cell trafficking. These protocols are synthesized from standard laboratory procedures and the methods sections of the referenced publications.

In Vitro Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the migratory response of immune cells to chemoattractants.

-

Materials:

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes with appropriate pore size (e.g., 5 µm for macrophages, 8 µm for lymphocytes)

-

Immune cells of interest (e.g., isolated macrophages, lymphocytes)

-

Chemoattractant (e.g., VEGFC, VEGFD)

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with 1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

-

-

Procedure:

-

Pre-coat the polycarbonate membranes with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.

-

Place the chemoattractant solution (e.g., VEGFC) in the lower wells of the Boyden chamber.

-

In the upper chamber, add a suspension of the immune cells that have been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration determined by the cell type's migratory rate (e.g., 4-6 hours).

-

After incubation, remove the membrane. Scrape the cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

In Vivo Murine Tumor Model and Immune Cell Analysis

This protocol describes the establishment of a syngeneic tumor model in mice to study the in vivo effects of this compound.

-

Materials:

-

Syngeneic mouse strain (e.g., BALB/c for 4T1 tumors)

-

Tumor cell line (e.g., 4T1 murine mammary carcinoma cells)

-

This compound formulated for oral gavage

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Surgical and animal handling equipment

-

Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-Gr-1, anti-F4/80, anti-CD4, anti-CD8)

-

Immunohistochemistry reagents (e.g., anti-F4/80 antibody, HRP-conjugated secondary antibody, DAB substrate)

-

-

Procedure:

-

Tumor Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^5 4T1 cells) into the mammary fat pad of the mice.

-

Treatment: Once tumors are palpable, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 or 100 mg/kg/day) or vehicle control daily via oral gavage.

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Tissue Harvest: At the end of the study, euthanize the mice and harvest the tumors and spleens.

-

Flow Cytometry:

-

Prepare single-cell suspensions from the tumors and spleens by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).

-

Stain the cells with a cocktail of fluorescently-labeled antibodies to identify specific immune cell populations (e.g., TAMs: CD45+CD11b+F4/80+; MDSCs: CD45+CD11b+Gr-1+).

-

Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.

-

-

Immunohistochemistry:

-

Fix the tumor tissues in formalin and embed them in paraffin.

-

Prepare thin sections of the tumors and mount them on slides.

-

Perform antigen retrieval, blocking, and incubation with a primary antibody against a marker of interest (e.g., F4/80 for macrophages).

-

Incubate with a secondary antibody and use a detection system (e.g., DAB) to visualize the stained cells.

-

Counterstain with hematoxylin and analyze the sections under a microscope to assess the infiltration of the target immune cells.

-

-

Conclusion

This compound is a potent VEGFR-3 inhibitor with a multifaceted impact on the tumor microenvironment. Its ability to not only inhibit lymphangiogenesis but also to modulate the trafficking and composition of key immune cell populations, such as TAMs and MDSCs, positions it as a promising agent in oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of targeting the VEGFR-3 signaling axis in cancer immunotherapy. The detailed methodologies offer a practical resource for designing and executing experiments to investigate the immunomodulatory properties of this compound and similar compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. sysy-histosure.com [sysy-histosure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. VEGFR-3 signaling in macrophages: friend or foe in disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR-3 signaling in macrophages: friend or foe in disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

(Rac)-SAR131675 preclinical pharmacology data

An In-Depth Technical Guide on the Preclinical Pharmacology of (Rac)-SAR131675

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound, hereafter referred to as SAR131675, is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. Its primary mechanism of action is the inhibition of lymphangiogenesis, the formation of new lymphatic vessels, by blocking the signaling pathway activated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3. This inhibition has been shown to have significant antitumoral and antimetastatic effects. Additionally, SAR131675 demonstrates moderate activity against VEGFR-2 and has been observed to reduce the infiltration of tumor-associated macrophages (TAMs).

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of SAR131675.

Table 1: In Vitro Activity of SAR131675

| Parameter | Assay System | Value | Citation |

| VEGFR-3 Inhibition | |||

| IC₅₀ (Tyrosine Kinase Activity) | Recombinant Human VEGFR-3 | 20 nM, 23 nM | [1][2][3] |

| IC₅₀ (Autophosphorylation) | HEK Cells | 45 nM | [1][2][3] |

| Kᵢ (ATP-competitive Inhibition) | Recombinant Human VEGFR-3 | ~12 nM | [3] |

| Cellular Activity | |||

| IC₅₀ (VEGFC-induced Proliferation) | Primary Human Lymphatic Cells | ~20 nM | [1][2] |

| IC₅₀ (VEGFC-induced Survival) | Primary Human Lymphatic Cells | 14 nM | [3] |

| IC₅₀ (VEGFD-induced Survival) | Primary Human Lymphatic Cells | 17 nM | [3] |

| Selectivity | |||

| IC₅₀ (VEGFA-induced Survival) | Primary Human Lymphatic Cells | 664 nM | [3] |

| VEGFR-3/VEGFR-2 Selectivity Ratio | Cellular Assays | ~10 | [1][2][3] |

| Off-target Activity | Panel of 107 receptors, enzymes, ion channels, and 65 kinases | Highly Selective for VEGFR-3 | [2][3] |

| Antiproliferative Activity | Panel of 30 tumor and primary cells | None | [1][2] |

Table 2: In Vivo Efficacy of SAR131675

| Animal Model | Treatment Regimen | Key Findings | Citation |

| Mammary 4T1 Carcinoma (Mouse) | 30 and 100 mg/kg/day | Potent antitumoral effect; Significant reduction in lymph node invasion and lung metastasis; Reduced TAM infiltration. | [1][2] |

| 100 mg/kg/day | 56% reduction in osteopontin levels in lymph nodes. | [3] | |

| RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Mouse) | 100 mg/kg/day | Potent antitumoral effect. | [2] |

| Zebrafish Embryo | 3 µmol/L for 24 hours | Inhibition of embryonic angiogenesis. | [3] |

| Sponge-induced Angiogenesis/Lymphangiogenesis (Mouse) | 100 mg/kg/day | Inhibition of adult angiogenesis and lymphangiogenesis. | [3] |

| Diabetic Nephropathy (db/db Mouse) | Diet containing SAR131675 for 12 weeks | Ameliorated renal lymphangiogenesis and diabetic nephropathy. | [4][5] |

| Colorectal Cancer Liver Metastasis (Mouse) | Daily administration | Significantly reduced tumor burden and F4/80+ macrophages in the liver. | [6] |

Experimental Protocols

In Vitro Assays

VEGFR-3 Tyrosine Kinase Inhibition Assay:

-

Principle: An ELISA-based assay to measure the inhibition of recombinant human VEGFR-3 kinase activity.

-

Protocol:

-

Multiwell plates are precoated with the synthetic polymer substrate poly-Glu-Tyr (polyGT).

-

The kinase reaction is carried out in a buffer containing 50 mmol/L HEPES (pH 7.4), 20 mmol/L MgCl₂, 0.1 mmol/L MnCl₂, and 0.2 mmol/L Na₃VO₄.

-

Recombinant human VEGFR-3 enzyme is added to the wells with ATP and varying concentrations of SAR131675. The ATP concentration is 30 µmol/L for VEGFR-3 and 15 µmol/L for VEGFR-2.

-

After incubation, the phosphorylated polyGT is detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody (clone PT66).

-

The reaction is developed with an HRP chromogenic substrate (OPD) and stopped with 1.25 mol/L H₂SO₄.

-

Absorbance is read at 492 nm, and the percentage of inhibition is calculated.[7]

-

VEGFR-3 Autophosphorylation Assay in HEK Cells:

-

Principle: To assess the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.

-

Protocol:

-

Human Embryonic Kidney (HEK) cells are transfected to overexpress VEGFR-3.

-

24 hours post-transfection, cells are treated with orthovanadate (100 µmol/L) for 1 hour to inhibit phosphatases.

-

Cells are harvested and incubated with varying concentrations of SAR131675 for 30 minutes.

-

The reaction is stopped by the addition of cold PBS.

-

VEGFR-3 phosphorylation is quantified, typically by Western blot or a specific ELISA.[7]

-

Lymphatic Cell Proliferation/Survival Assay:

-

Principle: To measure the effect of SAR131675 on the proliferation and survival of primary human lymphatic endothelial cells stimulated with VEGFR-3 ligands.

-

Protocol:

-

Primary human lymphatic cells are plated in medium containing 0.1% FCS.

-

Cells are stimulated with VEGFC or VEGFD in the presence of increasing concentrations of SAR131675.

-

Cell viability or proliferation is assessed after a set incubation period using standard methods like MTT or Calcein-AM staining.[3]

-

In Vivo Models

Murine Mammary 4T1 Carcinoma Model:

-

Principle: An orthotopic and syngeneic mouse model to evaluate the antitumoral and antimetastatic activity of SAR131675.

-

Protocol:

-

4T1 mammary carcinoma cells are implanted into the mammary fat pad of Balb/c mice.

-

Once tumors are established, mice are treated daily with vehicle control or SAR131675 (e.g., at 30 and 100 mg/kg/day).

-

Tumor volume is monitored regularly.

-

At the end of the study, primary tumors, lymph nodes, and lungs are harvested.

-

Metastasis is quantified by counting metastatic foci in the lungs and by measuring metastatic markers like osteopontin in the lymph nodes via ELISA.

-

Tumor-associated macrophage infiltration is assessed by immunohistochemistry for F4/80.[2][7]

-

Sponge-induced Angiogenesis and Lymphangiogenesis Model:

-

Principle: A model to assess the effect of a compound on the formation of new blood and lymphatic vessels in a non-tumor context.

-

Protocol:

-

A sterile sponge containing an angiogenic/lymphangiogenic stimulus, such as Fibroblast Growth Factor 2 (FGF2; 200 ng), is implanted subcutaneously in the back of a mouse.

-

Mice are treated daily with vehicle or SAR131675.

-

After a defined period (e.g., 7 days), the sponges are explanted.

-

Angiogenesis is quantified by measuring hemoglobin content in the sponge.

-

Angiogenesis and lymphangiogenesis are also assessed by immunohistochemical staining of the sponge tissue for blood vessel markers (e.g., CD31) and lymphatic vessel markers (e.g., LYVE-1).[3][7]

-

Signaling Pathways and Experimental Workflows

VEGFR-3 Signaling Pathway Inhibition by SAR131675

The following diagram illustrates the primary signaling pathway affected by SAR131675. In lymphatic endothelial cells, the binding of VEGFC or VEGFD to VEGFR-3 induces receptor dimerization and autophosphorylation, activating downstream pro-survival and pro-proliferative pathways such as PI3K/AKT and MAPK/ERK. SAR131675 acts as an ATP-competitive inhibitor, preventing this initial phosphorylation step.

Caption: SAR131675 inhibits VEGFR-3 signaling.

Experimental Workflow for In Vivo Antitumor Efficacy

This diagram outlines the typical workflow for assessing the in vivo efficacy of SAR131675 in a preclinical tumor model.

Caption: Workflow for in vivo antitumor studies.

Summary and Conclusion

The preclinical data for SAR131675 strongly support its role as a potent and selective inhibitor of VEGFR-3. It effectively blocks lymphangiogenesis and demonstrates significant antitumor and antimetastatic activity in various in vivo models.[2] Its high specificity suggests a favorable safety profile by avoiding broad-spectrum kinase inhibition, although its development was reportedly terminated due to adverse metabolic effects.[1] The detailed pharmacological data and established experimental protocols presented in this guide provide a solid foundation for further research into VEGFR-3 inhibition as a therapeutic strategy in oncology and other diseases characterized by pathological lymphangiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 5. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-SAR131675: A Technical Guide to a Potent and Selective VEGFR-3 Inhibitor

CAS Number: 1433953-83-3

This technical guide provides an in-depth overview of the core properties of (Rac)-SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this compound.

Physicochemical Properties

This compound is a synthetic, small-molecule inhibitor. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂N₄O₄ | [1] |

| Molecular Weight | 358.40 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Predicted Boiling Point | 592.2 ± 50.0 °C | [2] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [2] |

| InChI Key | PFMPOBVAYMTUOX-UHFFFAOYSA-N | [1][2] |

Biological Activity and Mechanism of Action

This compound is a highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[3] Its primary mechanism of action involves the inhibition of VEGFR-3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for lymphangiogenesis, cell proliferation, survival, and migration.[4][5]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against VEGFR family kinases and its effects on primary lymphatic cells are summarized below.

| Target/Assay | IC₅₀ (nM) | Cell Line/System |

| VEGFR-3 Tyrosine Kinase Activity | 20 | Recombinant Human VEGFR-3 |

| VEGFR-3 Autophosphorylation | 45 | HEK cells |

| VEGFR-2 Tyrosine Kinase Activity | 235 | Recombinant Human VEGFR-2 |

| VEGFR-1 Tyrosine Kinase Activity | >3000 | Recombinant Human VEGFR-1 |

| VEGFC-induced Lymphatic Cell Survival | ~20 | Primary Human Lymphatic Cells |

| VEGFD-induced Lymphatic Cell Survival | ~20 | Primary Human Lymphatic Cells |

| VEGFC-induced HLMVEC Migration | <30 | Human Lung Microvascular Endothelial Cells |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical mouse models.

| Mouse Model | Treatment Dose | Key Findings |

| 4T1 Mammary Carcinoma | 30 and 100 mg/kg/day | Dose-dependent reduction in tumor volume. Significant reduction in lymph node invasion and lung metastasis.[5] Reduced infiltration of Tumor-Associated Macrophages (TAMs).[5] |

| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day | Prevention of angiogenic islet formation. Reduction in tumor volume and increased survival.[5] |

Signaling Pathway

This compound exerts its biological effects by inhibiting the VEGFR-3 signaling cascade. The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.[6][7][8][9] this compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

References

- 1. medkoo.com [medkoo.com]

- 2. SAR131675 (Racemate) - TMALAB (티엠에이랩) [tmalab.co.kr]

- 3. Buy SAR131675 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 8. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: In Vitro Kinase Assay for (Rac)-SAR131675 Targeting VEGFR-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis.[1][2][3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against VEGFR-3.

Principle of the Assay

The in vitro kinase assay described here is a luminescent-based assay that quantifies the activity of VEGFR-3 by measuring the amount of ATP consumed during the phosphorylation of a substrate. The assay utilizes the ADP-Glo™ Kinase Assay principle, where the amount of ADP produced in the kinase reaction is converted to a luminescent signal. The inhibitory potential of this compound is determined by measuring the reduction in the luminescent signal in the presence of the compound.

Quantitative Data Summary

The inhibitory activity of SAR131675 has been characterized against VEGFR family kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.

| Kinase | IC50 (nM) |

| VEGFR-3 | 20 - 23 |

| VEGFR-2 | 235 - 280 |

| VEGFR-1 | >1000 - >3000 |

Data compiled from multiple sources.[1][2][3][4]

VEGFR-3 Signaling Pathway

The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 induces receptor dimerization (homodimers or heterodimers with VEGFR-2) and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2][4] This activation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which regulate endothelial cell proliferation, migration, and survival.[2]

Caption: VEGFR-3 signaling pathway.

Experimental Protocol: In Vitro VEGFR-3 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.[5][6]

Materials and Reagents

-

Recombinant human VEGFR-3 (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: In Vitro Kinase Assay Workflow.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare the kinase reaction master mix containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for VEGFR-3.

-

Dilute the recombinant VEGFR-3 enzyme to the desired working concentration in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted this compound or DMSO (for positive and negative controls) to the wells of a white, opaque 96-well plate.

-

Add the diluted VEGFR-3 enzyme to all wells except the "no enzyme" negative controls.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

-

Mix the plate gently.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and then to a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (from "no enzyme" controls).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This application note provides a comprehensive guide for performing an in vitro kinase assay to determine the inhibitory activity of this compound against VEGFR-3. The detailed protocol and workflow diagrams offer a clear framework for researchers to implement this assay in their drug discovery and development efforts. The provided quantitative data and signaling pathway information further contextualize the importance of targeting VEGFR-3 in relevant disease models.

References

- 1. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. VEGFR-3 controls tip to stalk conversion at vessel fusion sites by reinforcing Notch signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for (Rac)-SAR131675 in Cell-Based VEGFR-3 Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-SAR131675 as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) in cell-based assays.

This compound is a valuable research tool for investigating the physiological and pathological roles of the VEGFR-3 signaling pathway, which is crucial in lymphangiogenesis.[1][2][3][4] Its high selectivity makes it particularly useful for dissecting the specific contributions of VEGFR-3 in various biological processes, including tumor growth, metastasis, and inflammation.[1][2][3][5][6]

Data Presentation

The inhibitory activity of this compound against VEGFR family members has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and the dissociation constant (Ki).

| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |

| Tyrosine Kinase Activity | VEGFR-3 | Recombinant Human | 23 | [7] |

| Tyrosine Kinase Activity | VEGFR-3 | Recombinant Human | 20 | [1][8] |

| Autophosphorylation | VEGFR-3 | HEK Cells | 45 | [1][2][3][8] |

| Cell Proliferation (VEGFC-induced) | Endogenous VEGFR-3 | Primary Human Lymphatic Cells | ~20 | [1][2][7] |

| Cell Survival (VEGFC-induced) | Endogenous VEGFR-3 | Primary Human Lymphatic Cells | 14 | [3] |

| Cell Survival (VEGFD-induced) | Endogenous VEGFR-3 | Primary Human Lymphatic Cells | 17 | [3] |

| Cell Migration (VEGFC-induced) | Endogenous VEGFR-3 | HLMVEC | < 30 | [3] |

| Tyrosine Kinase Activity | VEGFR-2 | Recombinant Human | 235 | [9] |

| Autophosphorylation | VEGFR-2 | PAEC | 280 | [3] |

| Cell Survival (VEGFA-induced) | Endogenous VEGFR-2 | Primary Human Lymphatic Cells | 664 | [3] |

| Tyrosine Kinase Activity | VEGFR-1 | Recombinant Human | > 3000 | [9] |

| Autophosphorylation | VEGFR-1 | HEK Cells | ~1000 | [3] |

| Parameter | Value (nM) | Target | Reference |

| Ki | ~12 | VEGFR-3 | [9] |

Signaling Pathway

The binding of ligands such as VEGFC or VEGFD to VEGFR-3 induces its dimerization and autophosphorylation, initiating downstream signaling cascades.[10][11] These pathways, including the PI3K/AKT and MAPK/ERK pathways, are critical for lymphatic endothelial cell proliferation, migration, and survival.[10][11][12][13] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of VEGFR-3 and subsequently these downstream events.[3]

Caption: VEGFR-3 signaling and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the inhibitory effect of this compound on VEGFR-3.

Protocol 1: VEGFR-3 Autophosphorylation Assay in HEK Cells

This protocol describes a method to assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.

Materials:

-

HEK (Human Embryonic Kidney) cells

-

VEGFR-3 expression vector

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

This compound

-

Recombinant human VEGFC

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-phospho-VEGFR-3 (Tyr1337) antibody

-

Anti-VEGFR-3 antibody

-

HRP-conjugated secondary antibody

-